molecular formula C19H18Cl2N2O4S B2933423 1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 710985-73-2

1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2933423
CAS No.: 710985-73-2
M. Wt: 441.32
InChI Key: YHAYBJSGETZUHA-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione is a complex heterocyclic molecule featuring a thienoimidazole core fused with a sulfur-containing ring. Key structural attributes include:

  • 4-Ethoxyphenyl group: Provides electron-donating properties via the ethoxy (–OCH₂CH₃) moiety.
  • Hexahydro-thienoimidazole trione system: A saturated bicyclic framework with three ketone groups, contributing to rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4S/c1-2-27-14-6-3-12(4-7-14)22-17-10-28(25,26)11-18(17)23(19(22)24)13-5-8-15(20)16(21)9-13/h3-9,17-18H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAYBJSGETZUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione (commonly referred to as DCTI) is a complex organic compound belonging to the thienoimidazole class. This compound has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure includes a thieno[3,4-d]imidazole core and various substituents that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of DCTI is C15H14Cl2N2O3SC_{15}H_{14}Cl_2N_2O_3S, indicating a rich functional group composition that contributes to its reactivity and interactions in biological systems. The compound features dichlorophenyl and ethoxyphenyl groups, which may influence its lipophilicity and biological activity profile.

Property Value
Molecular FormulaC₁₅H₁₄Cl₂N₂O₃S
Molecular Weight357.25 g/mol
StructureThieno[3,4-d]imidazole core with dichlorophenyl and ethoxyphenyl substituents

Antimicrobial Activity

Research has indicated that compounds within the thienoimidazole class exhibit significant antimicrobial properties. DCTI's structural characteristics suggest potential efficacy against various pathogens. In vitro studies are essential for assessing its antimicrobial activity against bacteria and fungi.

  • Case Study : A study evaluating the antimicrobial effects of related thienoimidazoles found that derivatives with similar structures showed promising activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Anticancer Potential

Thienoimidazoles have been investigated for their anticancer properties, with some derivatives demonstrating cytotoxic effects on cancer cell lines. DCTI's unique substituents may enhance its ability to interact with cancer cell targets.

  • Research Findings : In a recent study, related compounds were tested against various cancer cell lines, revealing IC50 values in the low micromolar range. For instance, derivatives showed activity against colon carcinoma (HCT-116) with IC50 values around 6.2 μM .

Enzyme Inhibition

DCTI may also exhibit enzyme inhibitory activities, particularly against enzymes involved in cancer progression or microbial metabolism.

  • Example : Compounds structurally similar to DCTI have shown urease inhibitory activity, which is crucial for the treatment of certain infections . Evaluating DCTI's effect on urease could reveal its potential as a therapeutic agent.

Understanding the mechanism of action for DCTI is vital for elucidating its biological effects. Potential mechanisms include:

  • Targeting Enzymatic Pathways : Many thienoimidazoles inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation.
  • Interference with Cellular Processes : The compound may disrupt cellular signaling pathways leading to apoptosis in cancer cells or inhibit biofilm formation in bacteria.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural differences and similarities with related thienoimidazole derivatives:

Compound Name Substituents (R1, R2) Functional Groups Key Structural Features Reference
Target Compound R1 = 3,4-dichlorophenyl; R2 = 4-ethoxyphenyl Cl, OCH₂CH₃ Dichlorophenyl, ethoxy, trione system
1-(3,5-Dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione R1 = 3,5-dimethylphenyl; R2 = 3-nitrobenzyl CH₃, NO₂ Electron-donating (methyl) and withdrawing (nitro) groups
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide R1 = 4-ethoxyphenyl; R2 = 4-methoxyphenyl OCH₂CH₃, OCH₃ Methoxy/ethoxy pairs, sulfone (dioxide)
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) R1 = 4-fluorophenyl; R2 = phenyl F, COOEt Fluorine substituent, ester functionality

Key Observations :

  • Steric Considerations : The ethoxy group in the target compound may impart greater steric bulk than methoxy () or nitrobenzyl (), influencing binding affinity in biological systems.

Physicochemical Properties

Comparative data on melting points, molecular weights, and solubility:

Compound Name Molecular Weight Melting Point (°C) Solubility (Predicted) Reference
Target Compound ~450 (estimated) N/A Low (due to Cl, aromaticity)
1-(3,5-Dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione ~440 (estimated) N/A Moderate (polar nitro group)
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 402.5 N/A Moderate (sulfone group)
Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate (3h) 412.5 127–128 Low (ester, aromatic)
Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (3j) 406.9 157–158 Low (chlorine, ester)

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~450) aligns with analogs in and , suggesting comparable pharmacokinetic profiles.
  • Melting Points: Imidazole derivatives with halogen substituents (e.g., 3j in , mp 157–158°C) exhibit higher melting points than non-halogenated analogs, likely due to increased crystallinity from Cl–π interactions.

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